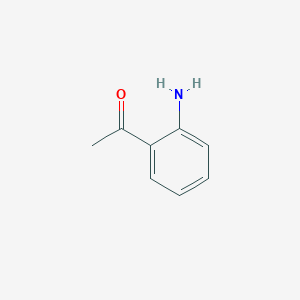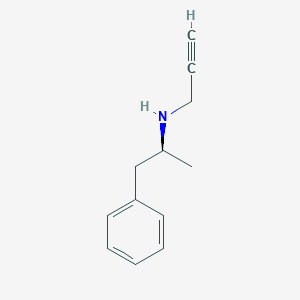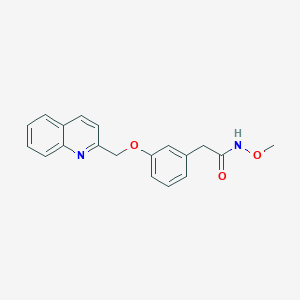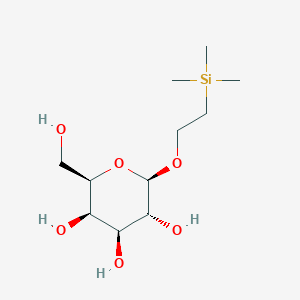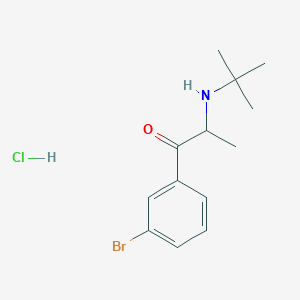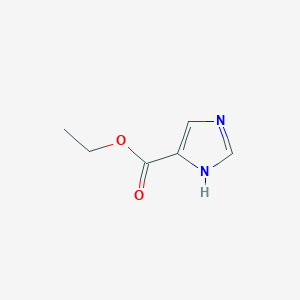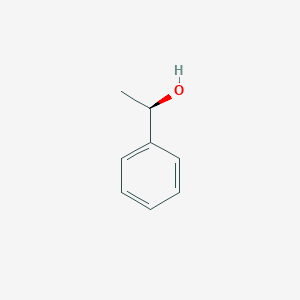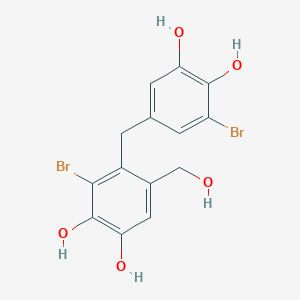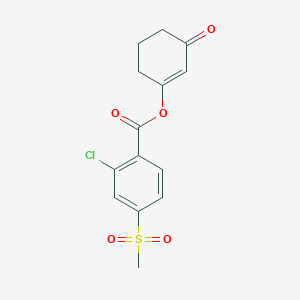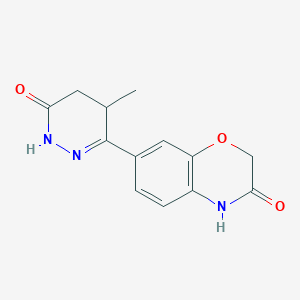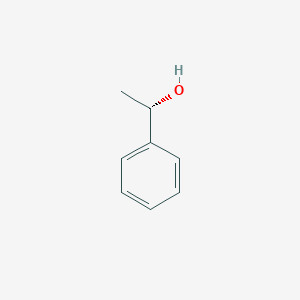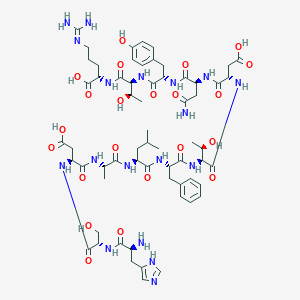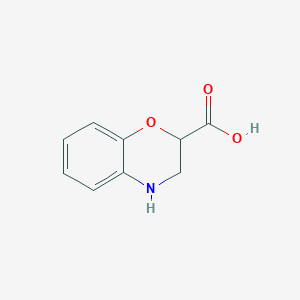
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .
Mode of Action
Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Related compounds have been found to exhibit various biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method includes the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions . Another approach involves the use of transition metal catalysis, microwave-assistance, or metal-free processes to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly solvents and mild reaction conditions. The use of solid-state processes and room temperature reactions can also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products:
Oxidation: Oxo derivatives such as 3,4-dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid.
Reduction: Dihydro derivatives like this compound.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of polymers, resins, and other materials with enhanced properties.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,3-benzoxazine-2-carboxylic acid
- 3,4-Dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxane
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNLTOJGXENIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396965 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90563-93-2 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?
A1: Research suggests that the chirality of the this compound moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.
Q2: Are there specific examples where the stereochemistry of this compound derivatives impacted peptide structure?
A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []
Q3: Beyond its influence on proline conformation, what other biological activities have been explored for this compound derivatives?
A3: Derivatives of this compound have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []
Q4: What synthetic strategies have been employed to prepare enantiomerically pure this compound derivatives?
A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.
Q5: Have any computational studies been conducted to understand the structure-activity relationships of this compound derivatives?
A5: Molecular docking studies have been performed on antitubercular this compound derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.
Q6: What is the significance of the Polonovski reaction in the context of this compound chemistry?
A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing this compound derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


